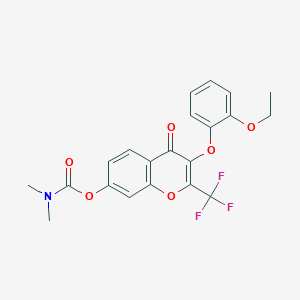![molecular formula C20H18ClN3O2S B6508656 N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide CAS No. 894011-08-6](/img/structure/B6508656.png)
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide (NCTED) is a synthetic compound that has been used in a variety of scientific research applications. The compound has a molecular weight of 319.9 g/mol and is a colorless solid at room temperature. It is soluble in methanol and ethanol and insoluble in water. The compound has a melting point of 128-129°C and a boiling point of 442-443°C.
科学的研究の応用
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has been used in a variety of scientific research applications. It has been used as an inhibitor of cyclooxygenase-2 (COX-2) in studies of inflammation and cancer. It has also been used as an inhibitor of histone deacetylase (HDAC) in studies of epigenetics. In addition, it has been used as an inhibitor of monoamine oxidase (MAO) in studies of neurodegenerative disorders.
作用機序
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide acts as an inhibitor of cyclooxygenase-2 (COX-2), histone deacetylase (HDAC), and monoamine oxidase (MAO). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation and cancer. HDAC is an enzyme involved in the regulation of gene expression. MAO is an enzyme involved in the breakdown of monoamine neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. In studies of inflammation, this compound has been found to reduce levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). In studies of cancer, this compound has been found to reduce levels of various cancer biomarkers, such as microRNA-21. In studies of neurodegenerative disorders, this compound has been found to reduce levels of oxidative stress and amyloid-beta.
実験室実験の利点と制限
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has several advantages for lab experiments. It is a relatively inexpensive compound, with a low cost per milligram. It is also a relatively stable compound, with a long shelf life. However, there are some limitations to using this compound for lab experiments. It is a relatively low-potency compound, meaning it may require higher doses to produce desired effects. It is also relatively insoluble in water, meaning it may require solvents to dissolve it.
将来の方向性
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has potential for a variety of future directions. It could be further studied as an inhibitor of other enzymes, such as proteases and kinases. It could also be studied as a potential therapeutic agent for a variety of diseases, such as cancer, inflammatory diseases, and neurodegenerative disorders. It could also be studied as a potential therapeutic agent for other conditions, such as obesity, metabolic syndrome, and cardiovascular disease. Finally, it could be studied as a potential tool for drug delivery and drug targeting.
合成法
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide can be synthesized through a two-step reaction. The first step involves reacting 2-chlorophenyl ethyl ether with 5-methyl-2-phenyl-1,3-thiazole in the presence of sodium hydroxide and ethanol. This reaction produces the desired compound and a by-product of sodium chloride. The second step involves recrystallization of the compound from ethanol, which removes the sodium chloride by-product and purifies the compound.
特性
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-17(27-20(23-13)14-7-3-2-4-8-14)11-12-22-18(25)19(26)24-16-10-6-5-9-15(16)21/h2-10H,11-12H2,1H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYAYURIJWHCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6508579.png)
![ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6508581.png)

![N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508599.png)
![1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6508611.png)
![N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508620.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508631.png)
![2-methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B6508638.png)
![(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6508646.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6508653.png)
![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508665.png)
![methyl 4-{[(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate](/img/structure/B6508670.png)
![8-methoxy-2-phenyl-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508672.png)
![(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6508679.png)